
(R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with significant potential in various scientific fields. This compound features a naphthalene ring system with two fluorine atoms at the 6 and 7 positions and an amine group at the 1 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the fluorination of a naphthalene derivative, followed by the introduction of the amine group through reductive amination or other amination techniques. The chiral center can be introduced using chiral catalysts or starting materials to ensure the desired ®-configuration.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of robust chiral catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of ®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the amine group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ®-configuration ensures that the compound fits precisely into the active sites of these targets, modulating their function and leading to the desired biological effects.
Comparación Con Compuestos Similares
(S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different spatial arrangement.
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Without specific chiral configuration.
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: With a hydroxyl group instead of an amine group.
Uniqueness: ®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. The presence of fluorine atoms also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
(1R)-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m1/s1 |
Clave InChI |
DLHAFJUGDBXVBO-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@H](C2=CC(=C(C=C2C1)F)F)N |
SMILES canónico |
C1CC(C2=CC(=C(C=C2C1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)

![Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13034072.png)
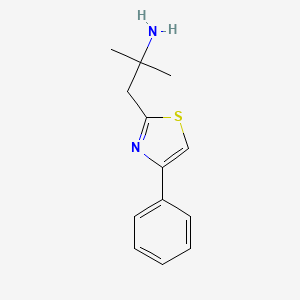
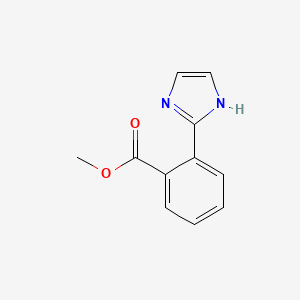

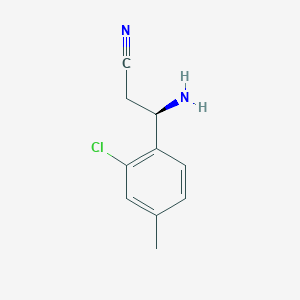
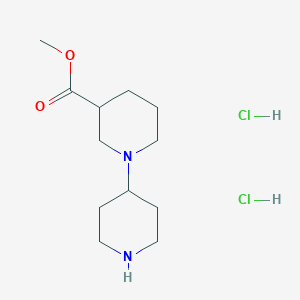
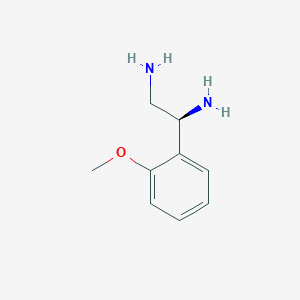

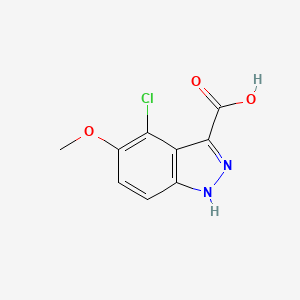

![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)

